molecular formula C5H10S2 B13455363 3-(Methylsulfanyl)cyclobutane-1-thiol

3-(Methylsulfanyl)cyclobutane-1-thiol

Cat. No.: B13455363
M. Wt: 134.3 g/mol
InChI Key: WGXVHLFBXCFPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)cyclobutane-1-thiol is an organic compound with the molecular formula C5H10S2 It is characterized by a cyclobutane ring substituted with a methylsulfanyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)cyclobutane-1-thiol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with methylthiol in the presence of a reducing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)cyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Substitution: The methylsulfanyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Cyclobutane derivatives.

    Substitution: Various substituted cyclobutane compounds.

Scientific Research Applications

3-(Methylsulfanyl)cyclobutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)cyclobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The methylsulfanyl group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanethiol: Lacks the methylsulfanyl group, resulting in different chemical properties.

    Methylthiocyclobutane: Similar structure but lacks the thiol group.

Properties

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

3-methylsulfanylcyclobutane-1-thiol

InChI

InChI=1S/C5H10S2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3

InChI Key

WGXVHLFBXCFPHV-UHFFFAOYSA-N

Canonical SMILES

CSC1CC(C1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.